N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide
CAS No.: 296274-06-1
Cat. No.: VC4484065
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 296274-06-1 |
|---|---|
| Molecular Formula | C15H16N2O4S |
| Molecular Weight | 320.36 |
| IUPAC Name | N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C15H16N2O4S/c1-10-5-4-6-14(12(10)3)16-22(20,21)13-8-7-11(2)15(9-13)17(18)19/h4-9,16H,1-3H3 |
| Standard InChI Key | VAODENZUKGGONH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenesulfonamide core substituted with a nitro group at the third position and a methyl group at the fourth position of the benzene ring. The sulfonamide nitrogen is bonded to a 2,3-dimethylphenyl group, introducing steric hindrance and electronic effects that influence reactivity. The IUPAC name, N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide, reflects this substitution pattern. Key structural descriptors include:
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InChI:
InChI=1S/C15H16N2O4S/c1-10-5-4-6-14(12(10)3)16-22(20,21)13-8-7-11(2)15(9-13)17(18)19/h4-9,16H,1-3H3 -
InChIKey:
VAODENZUKGGONH-UHFFFAOYSA-N -
SMILES:
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C
The nitro group (-NO₂) at the meta position relative to the sulfonamide and the methyl groups on the aniline ring create a distinct electronic environment, potentially enhancing stability and modulating intermolecular interactions.
Crystallographic and Conformational Insights
While crystallographic data for N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide remain unavailable, studies on analogous compounds provide valuable insights. For example, N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (a positional isomer) crystallizes with two independent molecules in its asymmetric unit, exhibiting torsional angles of -60.4° and 58.8° at the S–N bonds . Intramolecular hydrogen bonds between amide protons and ortho-nitro oxygen atoms form S(7) motifs, a feature likely conserved in the title compound due to similar substituent arrangements .
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₄S |
| Molecular Weight | 320.36 g/mol |
| Solubility | Not experimentally determined |
| Melting Point | Data unavailable |
| Boiling Point | Data unavailable |
| LogP (Partition Coefficient) | Predicted high hydrophobicity |
The lack of experimental solubility data underscores the need for further characterization. Computational models suggest high hydrophobicity due to the aromatic and alkyl substituents, which may limit aqueous solubility.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide likely follows established sulfonamide preparation methods. A plausible route involves:
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Sulfonylation: Reacting 4-methyl-3-nitrobenzenesulfonyl chloride with 2,3-dimethylaniline in a polar aprotic solvent (e.g., dichloromethane).
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Acid-Base Workup: Quenching the reaction with ice-cold water and dilute HCl to remove unreacted starting materials .
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Purification: Recrystallization from ethanol or ethanol-water mixtures to yield pure product .
This method mirrors procedures used for structurally related compounds, such as N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide, where stoichiometric reactions between sulfonyl chlorides and substituted anilines achieve high yields .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Expected peaks include:
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Nuclear Magnetic Resonance (NMR):
X-ray Diffraction Studies
Although X-ray data for this compound are absent, related sulfonamides exhibit twisted conformations at the S–N bond, with dihedral angles between sulfonyl and anilino rings ranging from 53° to 57° . These torsional strains likely arise from steric clashes between substituents, influencing packing patterns and crystal lattice stability.
Future Research Directions
Pharmacokinetic Optimization
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Prodrug design: Masking the sulfonamide as an ester or amide to improve oral bioavailability.
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Nanoformulations: Encapsulation in liposomes or polymeric nanoparticles to enhance aqueous solubility .
Target Validation
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CRISPR-Cas9 screens: Identify synthetic lethal interactions in bacterial strains.
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Proteomic profiling: Uncover off-target effects in eukaryotic cells.
Green Synthesis Methods
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